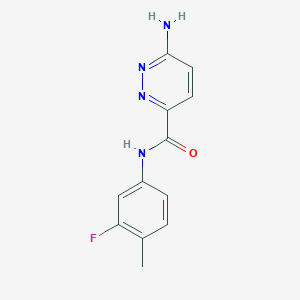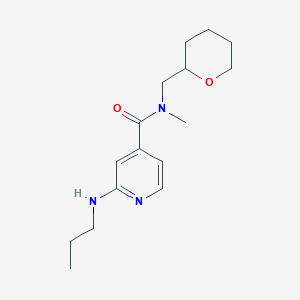
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide, also known as CPP or CNQX, is a chemical compound that is widely used in scientific research. CPP is a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site and preventing the binding of glutamate, the receptor's natural ligand. This inhibition of the AMPA receptor leads to a decrease in synaptic transmission and a reduction in synaptic plasticity.
Biochemical and Physiological Effects
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. Additionally, N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide in lab experiments is its high potency and selectivity for the AMPA receptor. Additionally, N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is readily available and relatively inexpensive. However, one limitation of using N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide. One area of interest is the development of new drugs that target the AMPA receptor for the treatment of neurodegenerative diseases. Additionally, studies are needed to further understand the mechanisms of N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide-induced apoptosis and its potential as an anti-cancer agent. Finally, research is needed to investigate the potential of N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide as a therapeutic agent for the treatment of inflammation and other diseases.
Synthesemethoden
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide can be synthesized by reacting 2-cyanopropylamine with 2-(bromomethyl)-4-methylpyridine in the presence of a base, followed by reaction with propylamine and then carboxylic acid. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is commonly used in scientific research to study the role of the AMPA receptor in synaptic plasticity, learning, and memory. N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is also used to investigate the mechanisms of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide is used in the development of new drugs that target the AMPA receptor.
Eigenschaften
IUPAC Name |
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-4-6-16-13-8-12(5-7-17-13)14(19)18(3)10-11(2)9-15/h5,7-8,11H,4,6,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEVUFGMLCFWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CC(=C1)C(=O)N(C)CC(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanopropyl)-N-methyl-2-(propylamino)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554846.png)
![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![[1-[2-(4-Nitrophenyl)ethyl]imidazol-2-yl]methanol](/img/structure/B7554895.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)
![4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)

![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)